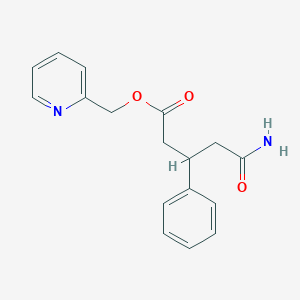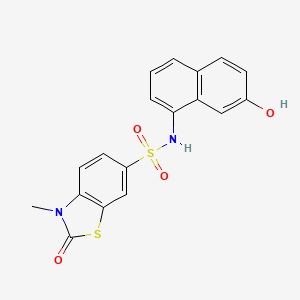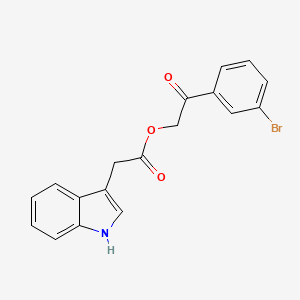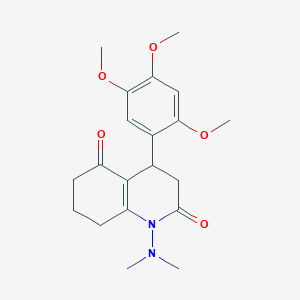![molecular formula C14H10Cl2N2O2 B11066669 1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11066669.png)
1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 3,4-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyranopyrazole ring system. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-DICHLOROPHENYL-1H-PYRAZOLE: Shares the pyrazole core but lacks the pyrano ring.
3,4-DIMETHYLPYRAZOLE: Similar in structure but without the dichlorophenyl group.
PYRANO[2,3-C]PYRAZOLE: Contains the pyrano ring but different substituents
Uniqueness
1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is unique due to its combination of the dichlorophenyl group, dimethyl substituents, and the pyrano[2,3-c]pyrazole ring system.
Properties
Molecular Formula |
C14H10Cl2N2O2 |
|---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-7-5-12(19)20-14-13(7)8(2)17-18(14)9-3-4-10(15)11(16)6-9/h3-6H,1-2H3 |
InChI Key |
OBIFMJYYOHXMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B11066590.png)

![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B11066603.png)
![6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11066604.png)


![1-(4-Ethoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11066617.png)


![2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid](/img/structure/B11066649.png)
![2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11066653.png)
![6-(Anilinomethyl)-1,3-dimethyl[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11066656.png)
![4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B11066668.png)
![5,6-bis(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11066672.png)
